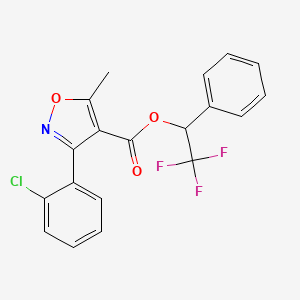
2,2,2-trifluoro-1-phenylethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-trifluoro-1-phenylethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as TFMIMIC and is a derivative of isoxazolecarboxylate. TFMIMIC has been used in various scientific studies due to its unique properties, including its ability to bind to specific receptors in the body.
作用机制
TFMIMIC binds to the GABA-A receptor and modulates its activity. The GABA-A receptor is a ligand-gated ion channel that is activated by the neurotransmitter gamma-aminobutyric acid (GABA). When GABA binds to the receptor, it causes the channel to open, allowing negatively charged chloride ions to flow into the cell. This influx of chloride ions hyperpolarizes the cell membrane, making it more difficult for the neuron to fire an action potential. TFMIMIC enhances the activity of the GABA-A receptor, leading to an increase in the inhibitory tone of the neuron.
Biochemical and Physiological Effects:
TFMIMIC has been shown to have a range of biochemical and physiological effects. In animal studies, TFMIMIC has been shown to reduce anxiety and improve sleep quality. TFMIMIC has also been shown to reduce the severity of withdrawal symptoms in alcohol-dependent animals. Additionally, TFMIMIC has been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.
实验室实验的优点和局限性
One of the advantages of using TFMIMIC in scientific research is its ability to bind selectively to the GABA-A receptor. This allows researchers to investigate the role of the GABA-A receptor in various physiological and pathological conditions. However, one limitation of using TFMIMIC is its relatively low potency compared to other GABA-A receptor modulators. This can make it difficult to achieve the desired effect at lower concentrations, which may limit its usefulness in certain experimental settings.
未来方向
There are several future directions for research involving TFMIMIC. One area of interest is in the development of more potent GABA-A receptor modulators based on the structure of TFMIMIC. Another area of interest is in the investigation of the role of the GABA-A receptor in various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia. Additionally, TFMIMIC could be used as a tool to investigate the molecular mechanisms underlying the development of drug addiction and alcoholism.
合成方法
The synthesis of TFMIMIC involves the reaction of 2-chlorobenzaldehyde with 2,2,2-trifluoro-1-phenylethanol in the presence of a base. The resulting product is then reacted with methyl isoxazole-4-carboxylate to yield TFMIMIC. The synthesis of TFMIMIC is a multi-step process that requires careful control of reaction conditions to obtain a high yield of the desired product.
科学研究应用
TFMIMIC has been used in various scientific studies due to its unique properties. One of the primary applications of TFMIMIC is in the field of neuroscience. TFMIMIC has been shown to bind to the GABA-A receptor, which is a key target for drugs used to treat anxiety and sleep disorders. TFMIMIC has also been used in studies investigating the role of the GABA-A receptor in alcoholism and drug addiction.
属性
IUPAC Name |
(2,2,2-trifluoro-1-phenylethyl) 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3NO3/c1-11-15(16(24-27-11)13-9-5-6-10-14(13)20)18(25)26-17(19(21,22)23)12-7-3-2-4-8-12/h2-10,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHJWHAOZRKTSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OC(C3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-phenylethyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

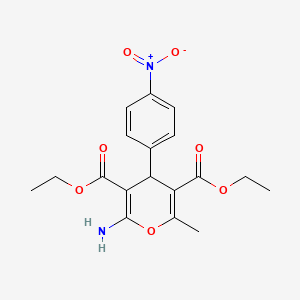
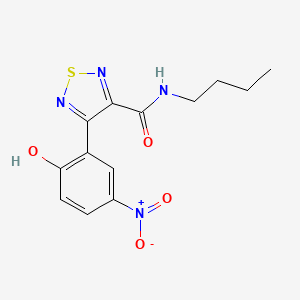
![2,2'-[oxybis(2,1-ethanediyloxy-2,1-phenyleneoxy)]diacetohydrazide](/img/structure/B5217766.png)
![1-(2,3-dimethylphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5217770.png)
![2,7-bis(2-phenylethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5217776.png)

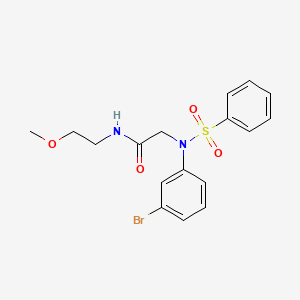
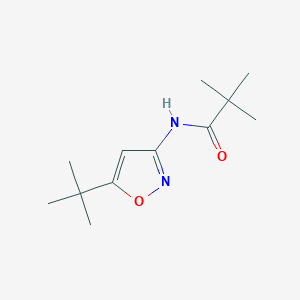

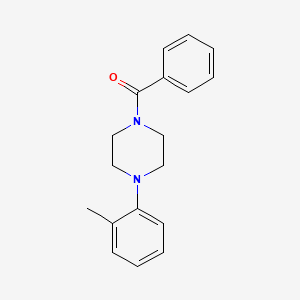
![N'-(3-methoxypropyl)-N-methyl-N-(tetrahydro-2H-pyran-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5217804.png)
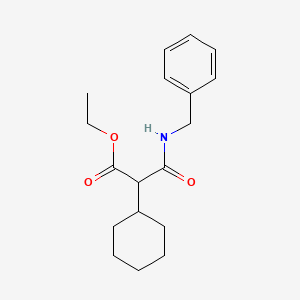
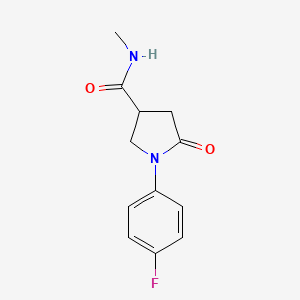
![N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5217831.png)